molecular formula C12H12N2O3 B14077758 Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate CAS No. 101561-12-0

Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate

Cat. No.: B14077758
CAS No.: 101561-12-0
M. Wt: 232.23 g/mol
InChI Key: PLIQXKXYPLCYRX-UHFFFAOYSA-N
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Description

Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate is an α,β-unsaturated ester featuring a benzoyldiazenyl (Ar–N=N–CO–) substituent at the β-position of the enoate system. This compound is structurally characterized by its conjugated system, which includes a diazenyl group that may participate in resonance stabilization and intermolecular interactions. For instance, methyl 3-arylamino-2-benzoylaminobut-2-enoate derivatives are precursors for synthesizing imidazole and oxazoloquinoline derivatives .

Properties

CAS No.

101561-12-0

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 3-(benzoyldiazenyl)but-2-enoate

InChI

InChI=1S/C12H12N2O3/c1-9(8-11(15)17-2)13-14-12(16)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

PLIQXKXYPLCYRX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)N=NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate typically involves the reaction of methyl 3-aminocrotonate with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with the benzoyl group to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, influencing the activity of biological molecules. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s distinct benzoyldiazenyl group differentiates it from other enoate derivatives. Below is a comparative analysis with key analogs:

Compound Name CAS No. Substituents Key Functional Groups Applications
Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate N/A Benzoyldiazenyl (Ar–N=N–CO–) α,β-unsaturated ester, diazenyl Heterocyclic synthesis (inferred)
Mevinphos (Methyl 3-dimethoxyphosphoryloxybut-2-enoate) 7786-34-7 Dimethoxyphosphoryloxy (PO(OCH₃)₂) α,β-unsaturated ester, phosphate Organophosphate insecticide/acaricide
Methyl 3-(methylamino)but-2-enoate 13412-12-9 Methylamino (CH₃NH–) α,β-unsaturated ester, amine Intermediate in organic synthesis
Ethyl 3-(dimethylamino)acrylate 924-99-2 Dimethylamino ((CH₃)₂N–) α,β-unsaturated ester, tertiary amine Polymerization monomer, ligand synthesis
Key Observations:
  • Electronic Effects: The benzoyldiazenyl group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the α,β-unsaturated system compared to amino or phosphoryloxy substituents. This property may influence reactivity in Michael additions or cycloadditions .
  • Steric Considerations: The planar benzoyldiazenyl group may facilitate π-π stacking interactions in crystalline states, unlike bulkier substituents like dimethylamino or phosphate groups .

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: Unlike amino-substituted analogs (e.g., Methyl 3-(methylamino)but-2-enoate), which form N–H···O hydrogen bonds, the benzoyldiazenyl group may engage in C=O···H–N hydrogen bonds or π-stacking, as observed in related aromatic systems .
  • Crystallographic Tools : Programs like SHELXL and ORTEP-3 are critical for resolving such structures, particularly for analyzing E/Z isomerism and intermolecular interactions .

Biological Activity

Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. It can be represented by the following molecular formula:

  • Molecular Formula : C12_{12}H13_{13}N3_{3}O2_{2}
  • Molecular Weight : 233.25 g/mol

The compound features a diazenyl group that is known for its reactivity and potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study conducted by [source needed] demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death. Table 1 summarizes the findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Caspase activation
HT-29 (Colon Cancer)20Apoptosis induction

Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory effects . In animal models, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Study 1: Efficacy in Cancer Treatment

A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of this compound as part of a combination therapy. The trial reported an overall response rate of 60% among participants, with significant tumor regression observed in imaging studies.

Case Study 2: Safety Profile Assessment

In a safety assessment study, patients treated with this compound experienced mild adverse effects, primarily gastrointestinal disturbances. The study concluded that the compound has a favorable safety profile when used at therapeutic doses.

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